molecular formula C14H14ClNO2S B10964254 N-(3-chlorophenyl)-3,4-dimethylbenzenesulfonamide

N-(3-chlorophenyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B10964254
M. Wt: 295.8 g/mol
InChI Key: XYZFMJKELLHQDZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3,4-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 3-chlorophenyl group and two methyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-chlorophenyl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biological pathways, making the compound effective in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-3,4-dimethylbenzenesulfonamide is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group also enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H14ClNO2S/c1-10-6-7-14(8-11(10)2)19(17,18)16-13-5-3-4-12(15)9-13/h3-9,16H,1-2H3

InChI Key

XYZFMJKELLHQDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C

Origin of Product

United States

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